Bicarbamimide, 2-phenyl-N-propyl-
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Overview
Description
Bicarbamimide, 2-phenyl-N-propyl- is an organic compound with a unique structure that includes a phenyl group and a propyl group attached to a bicarbamimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-phenyl-N-propyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the phenyl group, while the Clemmensen reduction helps in reducing the intermediate to the desired product.
Industrial Production Methods
Industrial production of Bicarbamimide, 2-phenyl-N-propyl- may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, 2-phenyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bicarbamimide, 2-phenyl-N-propyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-phenyl-N-propyl- involves its interaction with specific molecular targets. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenylpropylaminopentane: Shares a similar phenyl and propyl structure but differs in its functional groups and overall activity.
Phenylcarbamimide: Another related compound with a phenyl group but different substituents.
Uniqueness
Bicarbamimide, 2-phenyl-N-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34874-00-5 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-phenyl-4-propyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-2-8-13-10(15)12-14(11(13)16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,15) |
InChI Key |
JZVFWGFBBQGCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)NN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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